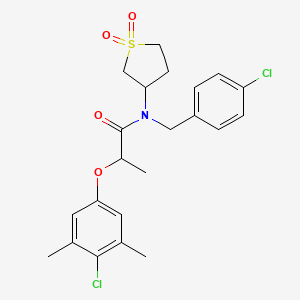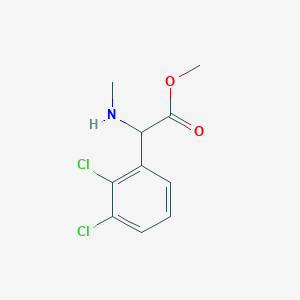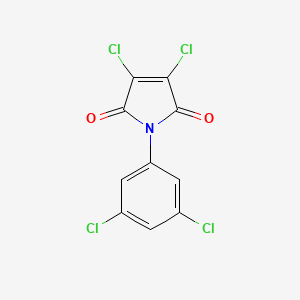
(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound featuring an oxadiazole ring substituted with a methoxymethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with orthoesters or carboxylic acids under acidic conditions to form the oxadiazole ring. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-(Methoxymethyl)-1,2-oxazol-3-yl)methanamine
- (5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine
Uniqueness
Compared to similar compounds, (5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific ring structure and functional groups. This uniqueness contributes to its distinct reactivity and potential applications. For example, the oxadiazole ring provides different electronic properties compared to oxazole or pyrazole rings, influencing its interaction with biological targets and its stability under various conditions.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C5H9N3O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3,6H2,1H3 |
InChI Key |
VQGJOSWJOODNCH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)
![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)
![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]](/img/structure/B12127859.png)


![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)


![Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-](/img/structure/B12127877.png)


